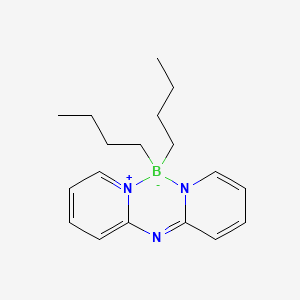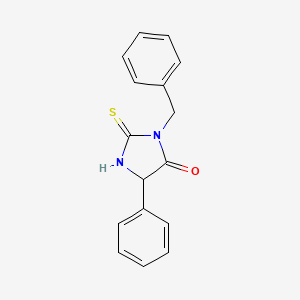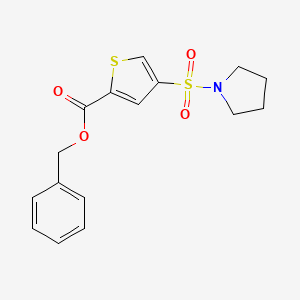![molecular formula C17H20O3 B4984322 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene](/img/structure/B4984322.png)
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects.
Wirkmechanismus
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is a selective beta-2 adrenergic receptor antagonist. It works by blocking the beta-2 adrenergic receptor, which is a G protein-coupled receptor. When the beta-2 adrenergic receptor is activated by a ligand such as adrenaline or noradrenaline, it triggers a cascade of intracellular signaling events that ultimately lead to the relaxation of smooth muscle. By blocking the beta-2 adrenergic receptor, 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 inhibits the relaxation of smooth muscle.
Biochemical and Physiological Effects:
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several biochemical and physiological effects. It inhibits the relaxation of smooth muscle, which can lead to bronchoconstriction in the lungs. It also inhibits the release of insulin from the pancreas, which can lead to hyperglycemia. Additionally, it can cause an increase in heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a selective beta-2 adrenergic receptor antagonist, which means that it only targets the beta-2 adrenergic receptor and does not affect other receptors. It is also highly potent, which means that it can be used at low concentrations. However, 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. Additionally, it has a short half-life, which means that it needs to be administered frequently.
Zukünftige Richtungen
There are several future directions for the use of 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in scientific research. One direction is to study the role of beta-2 adrenergic receptors in other diseases such as diabetes and obesity. Another direction is to develop more potent and selective beta-2 adrenergic receptor antagonists that can be used in clinical settings. Additionally, there is a need to develop better methods for administering 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 in lab experiments.
Synthesemethoden
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process. The first step involves the reaction of 2-methylphenol with epichlorohydrin to form 2-(2-methylphenoxy)propanol. The second step involves the reaction of 2-(2-methylphenoxy)propanol with 3-bromopropyl ether to form 2-[3-(2-methylphenoxy)propoxy]propanol. The final step involves the reaction of 2-[3-(2-methylphenoxy)propoxy]propanol with 1-methoxy-2-nitrobenzene in the presence of a palladium catalyst to form 1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551.
Wissenschaftliche Forschungsanwendungen
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to study the beta-2 adrenergic receptor. It is used to understand the mechanism of action of beta-2 adrenergic receptors and their physiological effects. It is also used to study the role of beta-2 adrenergic receptors in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Eigenschaften
IUPAC Name |
1-methoxy-2-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-8-3-4-9-15(14)19-12-7-13-20-17-11-6-5-10-16(17)18-2/h3-6,8-11H,7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHHIMPIQZOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[3-(2-methylphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![3-[(1-naphthylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4984271.png)

![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B4984330.png)